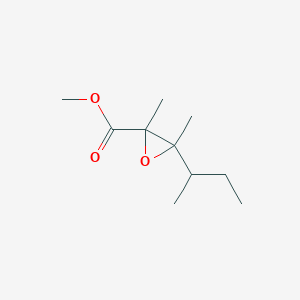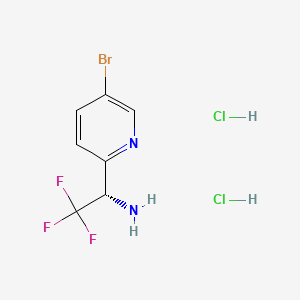
(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide is a chemical compound with a unique structure that includes an amino group, a methoxy group, a methyl group, and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Amino Group:
Methoxy and Methyl Group Addition: The methoxy and methyl groups can be introduced through methylation reactions using appropriate methylating agents.
Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be added through thiolation reactions using reagents such as methylthiol or other sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, depending on the enzyme and pathway involved.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-N-hydroxy-4-(methylsulfanyl)butanamide
- (2S)-N-[3-fluoro-4-(2-methoxyethoxy)phenyl]-2-[(4-methylbenzene)sulfonamido]-4-(methylsulfanyl)butanamide
- (2S)-N-[(2R)-2-ethylhexyl]-2-[(4-methylbenzene)sulfonamido]-4-(methylsulfanyl)butanamide
Uniqueness
(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C7H16N2O2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
(2S)-2-amino-N-methoxy-N-methyl-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C7H16N2O2S/c1-9(11-2)7(10)6(8)4-5-12-3/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |
InChIキー |
QLETZLWRDVVJIW-LURJTMIESA-N |
異性体SMILES |
CN(C(=O)[C@H](CCSC)N)OC |
正規SMILES |
CN(C(=O)C(CCSC)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)
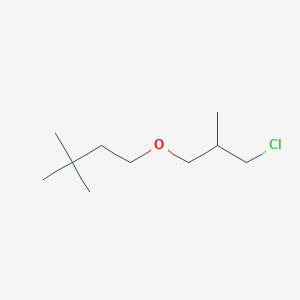
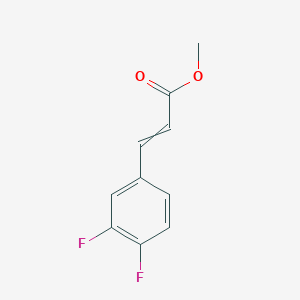
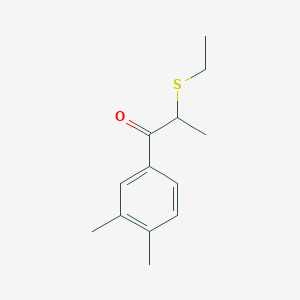

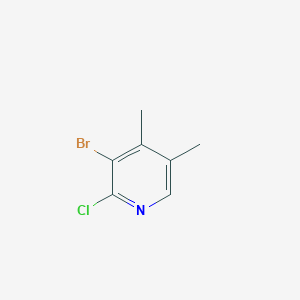
![4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)
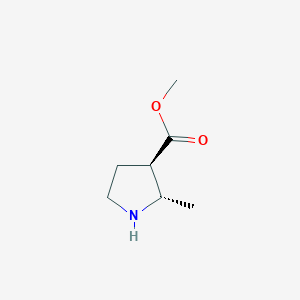
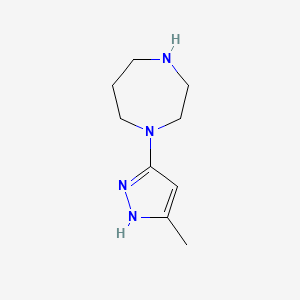
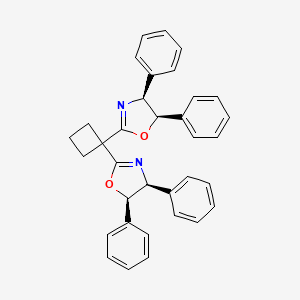
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)
